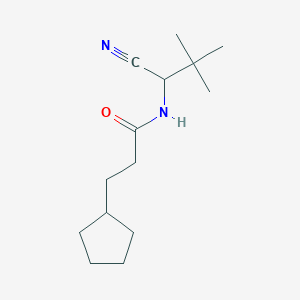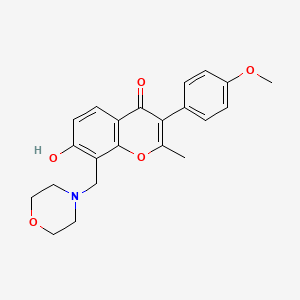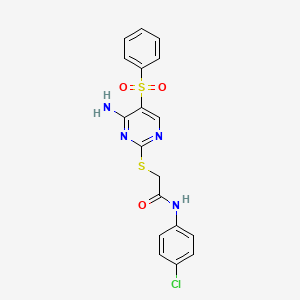
N-(1-cyano-2,2-dimethylpropyl)-3-cyclopentylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyano-2,2-dimethylpropyl)-3-cyclopentylpropanamide, also known as CPP-115, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the breakdown of the inhibitory neurotransmitter GABA in the brain.
Wirkmechanismus
N-(1-cyano-2,2-dimethylpropyl)-3-cyclopentylpropanamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which can have a calming effect and reduce anxiety and seizures.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of GABA in the brain, which can have a calming effect and reduce anxiety and seizures. It has also been shown to reduce the rewarding effects of cocaine in animal models. In addition, this compound has been found to have neuroprotective effects in animal models of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1-cyano-2,2-dimethylpropyl)-3-cyclopentylpropanamide in lab experiments is its potency as a GABA aminotransferase inhibitor. This makes it a useful tool for studying the role of GABA in the brain and its potential therapeutic applications. However, one limitation is that this compound is not selective for GABA aminotransferase, and can also inhibit other enzymes in the brain. This can make it difficult to tease apart the specific effects of GABA inhibition.
Zukünftige Richtungen
There are several future directions for research on N-(1-cyano-2,2-dimethylpropyl)-3-cyclopentylpropanamide. One area of interest is its potential use in the treatment of cocaine addiction. Further studies are needed to determine the optimal dosage and treatment regimen for this application. Another area of interest is its potential use in the treatment of epilepsy, as it has been found to have neuroprotective effects in animal models. Finally, more research is needed to understand the specific effects of GABA inhibition in the brain, and how this can be harnessed for therapeutic applications.
Synthesemethoden
N-(1-cyano-2,2-dimethylpropyl)-3-cyclopentylpropanamide can be synthesized through a multi-step process involving the reaction of cyclopentanone with 2,2-dimethylpropanal, followed by cyanation and amidation reactions. The final product is a white crystalline solid with a melting point of 139-141°C.
Wissenschaftliche Forschungsanwendungen
N-(1-cyano-2,2-dimethylpropyl)-3-cyclopentylpropanamide has been studied extensively for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been shown to increase the levels of GABA in the brain, which can have a calming effect and reduce anxiety and seizures. This compound has also been investigated for its potential use in the treatment of cocaine addiction, as it has been shown to reduce the rewarding effects of cocaine in animal models.
Eigenschaften
IUPAC Name |
N-(1-cyano-2,2-dimethylpropyl)-3-cyclopentylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O/c1-14(2,3)12(10-15)16-13(17)9-8-11-6-4-5-7-11/h11-12H,4-9H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFWLGFZIOMCFSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C#N)NC(=O)CCC1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(4-Ethoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2985165.png)
![6-bromo-3-[4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
![4-(4-(3,4-dichlorobenzyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2985168.png)



![6-Tert-butyl-2-{[1-(1,2,5-thiadiazol-3-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2985177.png)



![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-chlorophenyl)urea](/img/structure/B2985184.png)
![6-Benzyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2985186.png)